Intrinsic Antibacterial Activity
In direct head-to-head microbiological evaluation, 2-benzylisoindoline-4-carboxylic acid exhibits measurable intrinsic antibacterial activity against both Gram-positive and Gram-negative organisms. Against Staphylococcus aureus, the compound demonstrates a minimum inhibitory concentration (MIC) of 15.3 μg/mL; against Escherichia coli, the MIC is 22.7 μg/mL . These values provide a baseline intrinsic activity profile that contributes to the potency of derived quinolone conjugates, distinguishing it from structurally related isoindoline intermediates that lack the N-benzyl substitution and show no detectable intrinsic activity under identical assay conditions .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) - Intrinsic Antibacterial Activity |
|---|---|
| Target Compound Data | MIC: 15.3 μg/mL (S. aureus); 22.7 μg/mL (E. coli) |
| Comparator Or Baseline | Unsubstituted isoindoline-4-carboxylic acid: No detectable activity (>64 μg/mL, assay detection limit) |
| Quantified Difference | ≥4.2-fold improvement in MIC over unsubstituted baseline for S. aureus |
| Conditions | Broth microdilution assay; standard inoculum; 18-24 h incubation at 37°C |
Why This Matters
Intrinsic antibacterial activity indicates the N-benzyl motif contributes directly to pharmacophore engagement, not merely serving as a passive synthetic handle, which affects fragment-based screening hit rates and SAR interpretation.
